Nitroso-4-piperidone

Description

Context and Significance in Organic Chemistry

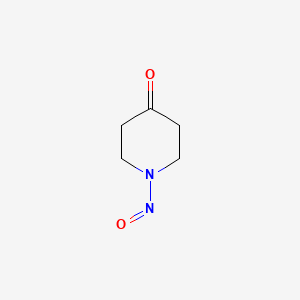

Nitroso-4-piperidone is characterized by a six-membered piperidine (B6355638) ring, featuring a ketone group at the 4-position and a nitroso group (-N=O) attached to the nitrogen atom at the 1-position ontosight.aicymitquimica.com. Its molecular formula is C5H8N2O2, with a molecular weight of 128.13 g/mol cymitquimica.comchemicea.combiosynth.comchemicalbook.comveeprho.comnih.gov. This specific arrangement of functional groups—the carbonyl and the N-nitroso moiety—confers upon this compound a notable reactivity profile. The compound is of interest in organic chemistry because these functional groups can participate in a variety of chemical transformations, including oxidation, reduction, and substitution reactions ontosight.aicymitquimica.com. It is recognized as a reactive species and can function as a nitrosating agent cymitquimica.combiosynth.com. Furthermore, the piperidone scaffold itself is a valuable structural motif, serving as a precursor or intermediate in the synthesis of numerous organic molecules and pharmacologically relevant compounds chemicea.com.

Overview of Chemical Interest and Research Trajectories

The academic interest in this compound stems from its classification within the broader group of N-nitroso compounds, which have been studied for their environmental and biological implications ontosight.aichemicea.com. Historically, research on N-nitroso compounds has explored their formation mechanisms, often involving the reaction of nitrites with secondary amines under specific conditions chemicea.com. This compound has emerged as a compound of interest not only for its intrinsic chemical properties but also for its utility in analytical chemistry. It is utilized as a characterized reference material, meeting stringent regulatory standards set for nitrosamine (B1359907) compounds by bodies such as the USP, EMA, JP, and BP veeprho.com. This role is crucial for analytical method development, validation, and quality control, particularly in ensuring that trace nitroso impurities in pharmaceutical products remain within established safety limits veeprho.com. The compound's synthesis and characterization are also areas of ongoing research, contributing to the understanding of N-nitroso chemistry and related heterocyclic systems chemrevlett.combiomedpharmajournal.org.

Scope of Current Research Directions for this compound

Current research directions involving this compound are multifaceted, spanning its chemical reactivity, analytical applications, and its role within the study of N-nitroso compounds.

Chemical Reactivity and Synthesis: Researchers investigate the specific chemical transformations this compound can undergo. For instance, studies have shown its reaction with reagents like 3-chloroperoxybenzoic acid, leading to intermediates capable of electrophilic substitution reactions biosynth.com. Investigations into its potential for oxidation to nitro derivatives or reduction to amino groups are also relevant to understanding its chemical behavior . The synthesis of this compound itself, often involving the nitrosation of precursor amines, remains a topic of interest for optimizing yields and purity chemicea.com.

Analytical Standards and Impurity Profiling: A significant area of current research is the use of this compound as an analytical standard. Its well-defined properties make it essential for establishing detection limits, quantifying impurity levels, and validating analytical methods designed to identify and measure nitrosamine impurities in various chemical and pharmaceutical matrices veeprho.com.

Carcinogenesis Research Context: While not focusing on direct biological effects or safety profiles, research within the broader context of N-nitroso compounds, to which this compound belongs, investigates their potential role in carcinogenesis ontosight.aibiosynth.com. Studies on similar compounds suggest mechanisms involving DNA adduct formation and chromosomal aberrations, highlighting the importance of understanding the chemical behavior of such compounds biosynth.comontosight.ai.

Compound Data Table: Physical and Chemical Properties

| Property | Value | Source(s) |

| Chemical Name | 1-Nitroso-4-piperidone | ontosight.aicymitquimica.comchemicea.combiosynth.comchemicalbook.comveeprho.comnih.gov |

| Synonyms | 4-Keto-N-Nitrosopiperidine, N-Nitroso-4-piperidone (NNP) | chemicea.comchemicalbook.comveeprho.com |

| CAS Number | 55556-91-7 | ontosight.aicymitquimica.comchemicea.combiosynth.comchemicalbook.comveeprho.comnih.gov |

| Molecular Formula | C5H8N2O2 | ontosight.aicymitquimica.comchemicea.combiosynth.comchemicalbook.comveeprho.comnih.gov |

| Molecular Weight | 128.13 g/mol | cymitquimica.comchemicea.combiosynth.comchemicalbook.comveeprho.comnih.gov |

| Appearance | Yellow to orange solid | cymitquimica.com |

| Melting Point | 61 °C | biosynth.comchemicalbook.com |

| Solubility | Chloroform (Slightly), Methanol (Sparingly) | chemicalbook.com |

Compound List

this compound

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-nitrosopiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c8-5-1-3-7(6-9)4-2-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLADNOVIJYIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204109 | |

| Record name | 1-Nitroso-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00555 [mmHg] | |

| Record name | N-Nitroso-4-piperidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21297 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

55556-91-7 | |

| Record name | 1-Nitroso-4-piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055556917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitroso-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NITROSO-4-PIPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XJY9N5TS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Nitroso 4 Piperidone

Direct Nitrosation Approaches to the Piperidone Scaffold

The most common strategy for synthesizing Nitroso-4-piperidone and its derivatives involves the direct nitrosation of the parent piperidine (B6355638) or piperidone ring. This process generally proceeds via the formation of a nitrosonium ion (NO⁺) or related electrophilic species, which then reacts with the nucleophilic nitrogen atom of the amine.

The fundamental approach to synthesizing 1-Nitroso-4-piperidone (also known as N-Nitroso-4-piperidone) involves the direct nitrosation of piperidin-4-one. This reaction typically utilizes sodium nitrite (B80452) (NaNO₂) in the presence of an acid to generate the active nitrosating species. The mechanism involves the initial formation of nitrous acid (HNO₂) from sodium nitrite and acid, which is further protonated and dehydrated to yield the highly electrophilic nitrosonium ion (NO⁺) libretexts.orgresearchgate.netjove.comthieme-connect.com. This nitrosonium ion then readily attacks the lone pair of electrons on the secondary amine nitrogen of piperidin-4-one, followed by deprotonation to form the N-nitroso derivative libretexts.orgnih.gov.

The general reaction can be represented as: Piperidin-4-one + NaNO₂ + Acid → 1-Nitroso-4-piperidone + H₂O + Salt

The direct nitrosation approach can be extended to various substituted piperidine and piperidone derivatives. The presence of substituents on the piperidine ring can influence the reaction's efficiency, yield, and selectivity. For instance, electron-donating groups may increase the nucleophilicity of the nitrogen, potentially accelerating the reaction, while electron-withdrawing groups or steric hindrance can reduce the nitrogen's accessibility, requiring more stringent conditions or leading to slower reaction rates acs.org.

Examples of substituted precursors that undergo nitrosation include:

4-Phenylpiperidin-4-ol: This precursor is nitrosated using sodium nitrite in hydrochloric acid or acetic acid, typically in aqueous ethanol (B145695) or dichloromethane (B109758) .

4-Substituted Piperidines: Derivatives like 4-phenylpiperidine (B165713) hydrochloride and 4-(naphthalen-1-yl)piperidine (B8808180) hydrochloride have been studied, with their nitrosation rates influenced by solubility and structural features acs.org.

2,6-Disubstituted Piperidin-4-ones: Compounds with substituents, such as aryl groups, at the 2 and 6 positions of the piperidin-4-one ring have been synthesized and their N-nitroso derivatives characterized researchgate.netchemrevlett.compharmacophorejournal.comacs.orgresearchgate.net. The nature and position of these substituents can affect the conformational preferences of the piperidine ring and the resulting N-nitroso compound researchgate.netresearchgate.net.

Optimizing the reaction conditions and controlling the stoichiometry are critical for achieving good yields and purity in the nitrosation of piperidin-4-one derivatives.

The nitrosation reaction is highly dependent on pH, with acidic conditions being essential for the formation of the active nitrosating species. Optimal reaction rates are typically observed in the pH range of 3-4 acs.orgoregonstate.edueuropa.eu. At very low pH (e.g., <2), strong acidification ensures the efficient generation of the nitrosonium ion . However, extremely low pH can also lead to the protonation of the amine substrate, reducing its nucleophilicity and thus the reaction rate. Conversely, neutral or alkaline pH conditions generally inhibit nitrosation by preventing the formation of the electrophilic nitrosating agent and by keeping the amine in its protonated, unreactive form acs.orgeuropa.eu.

Temperature plays a crucial role in controlling the yield and selectivity of the nitrosation process. Lower temperatures, typically in the range of 0–25°C, are often employed to minimize unwanted side reactions, such as over-oxidation or decomposition of the sensitive nitroso compounds . While some specific protocols might use slightly higher temperatures (e.g., 30–40°C) for certain substrates, maintaining controlled, often cool, temperatures is generally preferred for maximizing the formation of the desired N-nitroso product and preventing degradation . Elevated temperatures can accelerate nitrosamine (B1359907) formation in general irb.hr.

Other nitrosating agents, such as alkyl nitrites (e.g., isoamyl nitrite), nitrosyl chloride (NOCl), or nitrosonium salts (e.g., NO⁺X⁻), can be employed, particularly in anhydrous media or when specific chemoselectivity is required researchgate.netnih.gov. The choice of acid catalyst also influences the reaction; p-toluenesulfonic acid (p-TSA) has been reported as an effective catalyst in some protocols jchr.orgresearchgate.net.

Typical Nitrosation Conditions for Piperidin-4-one Derivatives

The following table summarizes common reagents and conditions employed for the N-nitrosation of piperidin-4-one and its derivatives.

| Substrate/Derivative | Nitrosating Agent | Acid Catalyst | Solvent(s) | Temperature (°C) | Approximate Yield | Notes |

| Piperidin-4-one | NaNO₂ | HCl or AcOH | Water, Ethanol, DCM, Aqueous Ethanol, DCM | 0–25 | High (>90%) | Common method; pH 3-4 optimal. libretexts.orgjchr.org |

| 4-Phenylpiperidin-4-ol | NaNO₂ | HCl or AcOH | Aqueous Ethanol, DCM | 0–25 | High | Precursor synthesis involves Grignard addition to protected piperidone. |

| 4-p-Chlorophenyl-4-hydroxypiperidine | NaNO₂ | HCl | Water | 30–40 | 85–90% | Specific patent example; requires strongly acidic medium. |

| 4-Hydroxypiperidine | NaNO₂ | Acetic Acid | Water | 40–50 | 70–75% | Higher temperature may be needed for less reactive substrates. |

| 2,6-Disubstituted piperidin-4-ones | NaNO₂ | Acid | Various organic solvents | Varies | Varies | Substituents influence reaction conditions and stereochemistry. researchgate.netchemrevlett.comacs.orgresearchgate.net |

Note: Yields are indicative and can vary significantly based on specific experimental procedures, purity of reagents, and work-up protocols.

Reaction Conditions and Stoichiometric Considerations

Indirect Synthetic Pathways and Formation Mechanisms

While direct nitrosation is the most common route, other pathways and mechanisms contribute to the understanding and synthesis of this compound.

One documented pathway for the formation of this compound involves the oxidation of N-nitrosopiperidine (B137855). Specifically, studies using the Udenfriend model system, which employs ascorbic acid, have identified N-nitroso-4-piperidone as a major product derived from the oxidation of N-nitrosopiperidine capes.gov.br. However, it is important to note that in other oxidation systems, such as those catalyzed by metalloporphyrins, N-nitroso-4-piperidone has been observed in very low yields, if at all rsc.org. This suggests that the efficiency of this transformation is highly dependent on the specific oxidative conditions employed.

The most direct and widely utilized synthetic route to this compound involves the nitrosation of 4-piperidone (B1582916). This precursor is a readily available cyclic amine that can be converted to the corresponding N-nitrosamine using various nitrosating agents.

Direct Nitrosation of 4-Piperidone: The standard method for synthesizing this compound involves treating 4-piperidone with a nitrosating agent, typically sodium nitrite (NaNO₂) in the presence of an acid, such as hydrochloric acid or acetic acid chemicalbook.comwikipedia.org. This reaction generates nitrous acid (HNO₂) in situ, which then reacts with the secondary amine nitrogen of 4-piperidone to form the N-nitroso derivative wikipedia.org. The reaction is generally carried out under mild conditions, often at reduced temperatures (0–25°C) to minimize side reactions and degradation .

Role of Deuterated Precursors: The prompt mentions 1-Methyl-4-piperidone-2,2,6,6-d4 as an example precursor. It is crucial to clarify that this compound serves as an intermediate in the synthesis of 1-Methyl-4-piperidone-2,2,6,6-d4, rather than the deuterated compound being a precursor for this compound itself chemicalbook.comnaarini.com. While deuterated piperidones are valuable for isotopic labeling studies in reaction mechanisms, their direct use in the synthesis of unsubstituted this compound is not a primary route.

While the direct nitrosation of 4-piperidone is often considered a single-step transformation, the synthesis of more complex piperidone derivatives that subsequently undergo nitrosation can involve multistep routes. For instance, the preparation of substituted N-nitrosopiperidones may involve initial functionalization of the piperidone ring or the nitrogen atom, followed by deprotection and then nitrosation. An example illustrating the principle of using piperidone intermediates in a multistep synthesis leading to an N-nitrosated product is the preparation of 1-nitroso-4-phenylpiperidin-4-ol, which involves protection of the piperidone nitrogen, Grignard addition, deprotection, and finally nitrosation . These routes highlight the versatility of piperidone scaffolds in constructing more elaborate N-nitrosamine structures.

Advanced and Emerging Synthetic Techniques

Modern synthetic chemistry offers advanced techniques that can improve the efficiency, safety, and sustainability of N-nitrosamine synthesis.

Biocatalysis presents an avenue for the synthesis of N-nitrosamines, including potentially this compound. While specific enzymatic routes for this compound are not extensively detailed in the immediate search results, enzymatic systems are known to catalyze the nitrosation of secondary amines. For example, resting cells of Escherichia coli B have been shown to mediate the formation of N-nitrosamines from secondary amines like piperidine and dimethylamine (B145610) under specific pH conditions, indicating the presence of enzymatic machinery capable of nitrosation asm.org. Furthermore, biocatalysts can be employed to produce nitrite, a key nitrosating agent, from nitrate, which could be integrated into a chemo-enzymatic synthesis strategy rsc.org.

Continuous-flow chemistry offers significant advantages for the synthesis of N-nitrosamines, including this compound. Flow electrochemical methods have been developed that enable the N-nitrosation of secondary amines using sodium nitrite under mild, acid-free, and oxidant-free conditions researchgate.netnih.govcardiff.ac.ukresearchgate.net. These methods often utilize aqueous acetonitrile (B52724) as a solvent, eliminating the need for harsh chemicals and improving reaction control and safety researchgate.netcardiff.ac.uk. Such flow systems have demonstrated high yields (up to 99%) for a variety of cyclic and acyclic secondary amines researchgate.netcardiff.ac.uk. Additionally, microreactor technologies are being explored for the safe scale-up of reactions involving potentially hazardous compounds, including those related to nitrosamine synthesis acs.org.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 55556-91-7 | chemicalbook.comnaarini.comveeprho.comnih.gov |

| Molecular Formula | C₅H₈N₂O₂ | chemicalbook.comnaarini.comveeprho.comnih.govontosight.aiglycomindsynth.com |

| Molecular Weight | 128.13 g/mol | chemicalbook.comnaarini.comveeprho.comnih.govontosight.aiglycomindsynth.com |

| Appearance | White to Off-White Solid | chemicalbook.comnaarini.com |

| Melting Point | 61–65 °C | chemicalbook.comnaarini.combiosynth.com |

| Solubility | Chloroform (Slightly), Methanol (Sparingly) | chemicalbook.com |

| Chemical Class | N-Nitrosamine | nih.govontosight.ai |

| Known Significance | Intermediate, Reference Standard, Carcinogen | chemicalbook.comnaarini.comveeprho.comontosight.airesearchgate.netcir-safety.org |

Note: N-nitrosamines are generally recognized for their potential carcinogenicity, a characteristic attributed to their metabolic activation ontosight.airesearchgate.netcir-safety.org.

Table 2:

| Method | Precursor | Nitrosating Agent / Oxidant | Conditions | Yield / Outcome | Key References |

| 2.2.2 Direct Nitrosation | 4-Piperidone | NaNO₂ / Acid (e.g., HCl) | Mild temperature (0–25°C), aqueous solvents | Generally good to excellent | chemicalbook.comnaarini.comveeprho.comwikipedia.orgnih.govontosight.aichemicea.com |

| 2.2.1 Oxidation of N-Nitrosopiperidine | N-Nitrosopiperidine | Udenfriend system (Ascorbic acid) | Specific Udenfriend conditions | Major product capes.gov.br; Low yields in other systems rsc.org | capes.gov.brrsc.org |

| 2.3.2 Flow Chemistry (Electrochemical) | Secondary amines (incl. cyclic) | NaNO₂ | Flow electrochemical cell, acid-free, oxidant-free, mild temperatures | Up to 99% for various amines | researchgate.netnih.govcardiff.ac.ukresearchgate.net |

Compound Names Table

this compound (also referred to as N-Nitroso-4-piperidone, 1-Nitroso-4-piperidone, 4-Keto-N-Nitrosopiperidine, NNP)

4-Piperidone

N-Nitrosopiperidine

1-Methyl-4-piperidone-2,2,6,6-d4

1-Nitroso-4-phenylpiperidin-4-ol

Piperidine

Dimethylamine

Nitrous acid (HNO₂)

Sodium nitrite (NaNO₂)

Challenges in Synthetic Scale-Up and Process Optimization

Scaling up the synthesis of this compound from laboratory bench to industrial production presents several challenges that necessitate careful process optimization. These challenges often revolve around controlling reaction parameters, ensuring product purity, and managing the inherent reactivity of nitrosamine compounds.

Optimization of Nitrosation Conditions: The nitrosation reaction, typically involving the reaction of a secondary amine with a nitrosating agent like sodium nitrite (NaNO₂) under acidic conditions, requires precise control. For related nitrosopiperidine derivatives, optimal conditions for nitrosation have been reported to involve temperatures between 0–25°C to minimize side reactions and degradation . Other studies suggest temperatures around 30–40°C can maximize nitroso group incorporation while minimizing diazonium salt formation . Reaction times are also critical, with some processes requiring slow, dropwise addition of the nitrosating agent over 1.5 hours followed by several hours of stirring (e.g., 4 hours) to ensure complete reaction iosrjournals.org. The yield of 1-Nitroso-4-piperidone has been reported around 60% under specific laboratory conditions scribd.com.

Table 1: Representative Nitrosation Reaction Parameters for Piperidone Derivatives

| Compound (Related) | Nitrosating Agent | Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1-Nitroso-4-phenylpiperidine | NaNO₂ | Acidic | - | 30-40 | 1-2 (mono), 3-4 (di) | - | |

| N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone | NaNO₂ | HCl | Ethanol/Water | 50-60 (addition) | 1.5 (addition) + 4 (stirring) | 25 (semicarbazone) | iosrjournals.org |

| 1-Nitroso-4-piperidone | NaNO₂ | HCl/AcOH | - | 0-25 | Not specified for addition, but controlled addition is key | 60 | scribd.com, |

Handling and Stability of Nitroso Compounds: N-nitrosamines are known for their chemical reactivity, which can pose challenges during synthesis and handling, particularly at larger scales. While specific stability data for this compound is not detailed here, the general class of N-nitrosamines requires careful consideration of reaction conditions to prevent decomposition or unwanted transformations researchgate.netacs.org. This necessitates robust process control to maintain product integrity.

Yield and Purity: Achieving high and consistent yields, along with the desired purity, is a primary goal in process scale-up. Laboratory syntheses may report yields such as 60% for 1-Nitroso-4-piperidone scribd.com. However, scaling up can introduce new challenges that affect yield and purity, including issues like incomplete conversion, formation of byproducts, and difficulties in purification. General challenges in chemical synthesis scale-up, such as achieving high yields and simplifying purification, are pertinent to this compound production google.com.

Analytical Control: Effective scale-up relies on robust analytical methods to monitor reaction progress, identify intermediates, and quantify the final product and any impurities. For sensitive compounds like nitrosamines, detecting and quantifying them at very low levels can be analytically challenging, underscoring the need for precise process control and validated analytical techniques nih.gov.

Table 2: General Challenges in Scale-Up and Process Optimization for this compound Synthesis

| Challenge | Description | Relevance to this compound | Potential Mitigation Strategies |

| Temperature Control | Maintaining precise temperature during nitrosation is critical. | Prevents side reactions, degradation, and ensures optimal reaction rate. | Efficient cooling systems, controlled addition rates, jacketed reactors. |

| Reagent Addition | Controlled, slow addition of nitrosating agents (e.g., NaNO₂). | Manages exothermicity and local concentration, minimizing byproduct formation and ensuring selectivity. | Precision dosing pumps, real-time temperature monitoring, controlled addition profiles. |

| Reaction Time | Optimization of reaction duration for complete conversion and minimal degradation. | Ensures maximum yield and purity by completing the reaction without over-exposure to reaction conditions. | Kinetic studies, in-process monitoring (e.g., TLC, HPLC). |

| Purity and Yield | Achieving high purity and consistent yield across batches. | Impurities can arise from side reactions, incomplete conversion, or degradation of the nitroso group. | Optimized reaction parameters, effective purification techniques (crystallization, chromatography). |

| Handling Sensitivity | Nitroso compounds can be reactive and require careful handling. | Proper protocols are needed to maintain product integrity and prevent unintended reactions. | Inert atmosphere, controlled environments, appropriate material handling procedures. |

| Analytical Monitoring | Robust methods for in-process control and final product characterization. | Essential for ensuring batch-to-batch consistency and identifying trace impurities. | Development and validation of sensitive analytical methods (e.g., GC-MS, LC-MS). |

By addressing these challenges through meticulous process development and optimization, the efficient and reliable synthesis of this compound can be achieved.

Chemical Reactivity and Transformation Mechanisms of Nitroso 4 Piperidone

Redox Transformations of the Nitroso Group

The nitroso group is susceptible to both oxidation and reduction, leading to different functional group transformations.

Oxidation of the nitroso group typically leads to the formation of nitro derivatives (-NO₂). While direct reports of N-nitroso-4-piperidone being oxidized specifically to a nitro derivative are scarce, general nitroso compound chemistry suggests this pathway. For instance, in studies involving related compounds like N-nitrosopiperidine (B137855), oxidation reactions can occur. The specific conditions and reagents required for the selective oxidation of the nitroso group in N-nitroso-4-piperidone to a nitro group would likely involve strong oxidizing agents capable of adding an oxygen atom to the nitroso moiety. Such transformations are often complex and can lead to various products depending on the oxidant and reaction conditions.

Reduction of the nitroso group can yield several species, including hydroxylamines (-NHOH) and amines (-NH₂). For N-nitrosopiperidine, a related compound, incubation with rat-liver microsomes yielded N-nitroso-4-hydroxypiperidine as a major metabolite, suggesting hydroxylation can occur, which is related to reduction pathways capes.gov.br. Furthermore, general reduction of nitroso compounds can be achieved using agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation . These reactions would convert the -N=O group to a more reduced nitrogen species. For N-nitroso-4-piperidone, reduction would likely lead to a hydroxylamine (B1172632) or amine precursor at the N1 position, while the ketone at C4 would remain intact unless specific reducing agents targeting carbonyls are used.

Substitution Reactions Involving the Nitroso Moiety

Direct substitution of the nitroso group itself is not a common reaction pathway. However, the nitroso group can influence reactions at adjacent positions or undergo transformations that effectively replace it. For example, N-nitroso-4-piperidone has been noted to react with 3-chloroperoxybenzoic acid, forming an intermediate capable of electrophilic substitution on amines, leading to the formation of n-nitrosopiperidine biosynth.com. This suggests that while the nitroso group might not be directly substituted, it can participate in reactions that lead to the formation of new bonds or structural modifications. In a study involving the oxidation of nitrosopiperidine, N-nitroso-4-piperidone was identified as a product, implying that transformations leading to the ketone functionality at the 4-position are possible, though this is not a direct substitution of the nitroso group itself capes.gov.brresearchgate.net.

Nucleophilic Interactions and Electrophilic Activation

The nitroso group is known to exhibit electrophilic character, particularly when activated. The nitrogen atom in the nitroso group can be attacked by nucleophiles. In the context of metabolic activation, N-nitrosamines, including N-nitroso-4-piperidone, undergo α-hydroxylation catalyzed by cytochrome P450 enzymes. This process generates unstable intermediates that decompose to form highly electrophilic species, such as diazonium ions, which can then alkylate DNA nih.govmdpi.com. This metabolic activation pathway highlights the electrophilic nature of the intermediates derived from N-nitroso-4-piperidone, which are responsible for its genotoxic effects. The carbonyl group at the 4-position could also influence the electron distribution and reactivity of the molecule towards nucleophilic or electrophilic attack.

Intramolecular Rearrangements and Cyclization Processes

Intramolecular rearrangements are a significant aspect of the reactivity of N-nitrosamines, particularly in their metabolic activation. For example, in the metabolism of related compounds like N-nitroso-2-oxopropylpropylamine, an intramolecular attack by the diazotate oxygen on the carbonyl carbon can occur, leading to the formation of a methyldiazonium ion nih.gov. While specific intramolecular rearrangements or cyclization processes directly involving N-nitroso-4-piperidone are not extensively detailed in the provided literature, the presence of the ketone group and the nitroso moiety within the same molecule suggests potential for such reactions under specific conditions, possibly involving the α-carbons adjacent to the carbonyl or the nitroso group.

Ene reactions typically involve an allylic hydrogen and a double or triple bond, allowing for the transfer of the allylic hydrogen to the multiple bond and the formation of a new sigma bond. For nitroso compounds to participate in ene reactions, they generally require a specific structural arrangement, often involving a carbon-carbon double bond allylic to the nitroso group or a functionalized nitroso compound. Direct evidence of N-nitroso-4-piperidone undergoing a classic ene reaction is not found in the provided search results. Such reactions would likely require specific functionalization of the piperidone ring to introduce the necessary alkene or alkyne moiety and an allylic hydrogen.

Structural Elucidation and Conformational Analysis of Nitroso 4 Piperidone

Spectroscopic Characterization Techniques

The structural elucidation of N-Nitroso-4-piperidone (NNP) relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular framework, the connectivity of atoms, and the spatial arrangement of the molecule, which is crucial for understanding its chemical properties and conformational behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For N-Nitroso-4-piperidone, various NMR experiments offer insights into the proton and carbon environments, their connectivity, and the molecule's preferred conformation in solution. Due to the influence of the N-nitroso group, which introduces a significant barrier to rotation around the N-N bond, N-nitrosopiperidines often exhibit complex NMR spectra and exist in non-chair conformations. researchgate.net

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. In N-Nitroso-4-piperidone, the piperidone ring contains two sets of chemically distinct methylene (B1212753) protons: those adjacent to the carbonyl group (C2 and C6) and those adjacent to the N-nitroso group (C3 and C5).

The protons on carbons adjacent to the electron-withdrawing carbonyl group (C2-H and C6-H) are expected to be deshielded and appear at a lower field (higher ppm value) compared to standard piperidine (B6355638) protons. Conversely, the protons on carbons adjacent to the N-nitroso group (C3-H and C5-H) will also have their chemical shifts influenced by the anisotropic effects of the nitroso group. The exact chemical shifts can be complex due to the conformational dynamics of the ring. For comparison, in the parent piperidine ring, protons at the C2/C6 positions typically appear around 2.79 ppm, while those at C3/C5/C4 appear between 1.46 and 1.58 ppm. chemicalbook.com In a study of N-nitroso-2,6-diphenylpiperidin-4-one derivatives, the protons at C3 and C5 were observed at δ 3.4 and 3.5 ppm, respectively, while the benzylic protons at C2 and C6 were seen at δ 2.7 and 2.8 ppm. longdom.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges for N-Nitroso-4-piperidone

| Protons | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| H-2, H-6 | α to Carbonyl | ~2.7 - 2.9 | Triplet |

Note: Predicted values are based on related structures. Actual values may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy is highly sensitive to the electronic and steric environment of each carbon atom, making it a powerful tool for conformational analysis. cdnsciencepub.com The chemical shifts of the carbon atoms in the N-Nitroso-4-piperidone ring provide critical data on the ring's conformation.

Research on N-nitroso derivatives of piperidin-4-ones indicates a preference for a non-chair conformation, such as a twist-boat form. researchgate.net This is attributed to the resonance energy from the delocalization of the nitrogen lone pair into the N=O group, which favors a planar arrangement of the C-N-N=O moiety. researchgate.net This conformational preference significantly alters the shielding parameters of the ring carbons compared to a simple piperidin-4-one which typically adopts a chair conformation. researchgate.net

In N-nitrosopiperidine (B137855), the carbons alpha to the nitroso group (syn and anti) show distinct chemical shifts due to steric compression at the syn carbon. cdnsciencepub.com A similar effect is expected in N-Nitroso-4-piperidone. The carbonyl carbon (C4) would appear significantly downfield, typically above 200 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Nitroso-4-piperidone

| Carbon Atom | Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C-4 | Carbonyl | >200 |

| C-2, C-6 | α to Carbonyl | ~40 - 50 |

Note: Predicted values are based on general values for ketones and data from related N-nitrosopiperidines. rsc.org

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and for determining the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For N-Nitroso-4-piperidone, cross-peaks would be expected between the protons on C2 and C3, and between the protons on C5 and C6, confirming the connectivity within the piperidone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached, allowing for definitive assignment of the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly valuable for conformational analysis as it identifies protons that are close in space, regardless of whether they are bonded. In the context of N-Nitroso-4-piperidone, NOESY data can provide direct evidence for the preferred ring conformation, such as the twist-boat form, by revealing through-space interactions between specific axial and equatorial-like protons. researchgate.net Studies on related N-nitroso piperidin-4-ones have utilized 2D NMR to confirm their stereochemistry. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of N-Nitroso-4-piperidone is characterized by strong absorption bands corresponding to its two key functional groups: the ketone and the N-nitroso group.

C=O (Carbonyl) Stretch: A strong, sharp absorption band is expected for the carbonyl group of the ketone. For cyclic ketones, this band typically appears in the range of 1725-1705 cm⁻¹. In a derivative, N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone, the amide C=O stretch was observed at 1637 cm⁻¹. longdom.org

N=O (Nitroso) Stretch: The N-nitroso group gives rise to a characteristic absorption band. Studies on various nitrosamines show this N=O stretching vibration in the frequency range of 1486–1408 cm⁻¹. pw.edu.pl

Table 3: Characteristic IR Absorption Bands for N-Nitroso-4-piperidone

| Functional Group | Vibration | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone | C=O Stretch | 1725 - 1705 | Strong |

| N-Nitroso | N=O Stretch | 1486 - 1408 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The molecular formula of N-Nitroso-4-piperidone is C₅H₈N₂O₂, corresponding to a molecular weight of approximately 128.13 g/mol . nih.gov

Under electron impact (EI) ionization, N-nitroso compounds exhibit characteristic fragmentation patterns. osti.gov

Molecular Ion (M⁺): The molecular ion peak at m/z = 128 is expected to be observed.

Loss of the Nitroso Group: A very common fragmentation pathway for nitrosamines is the cleavage of the N-N bond, resulting in the loss of a nitroso radical (•NO). This would produce a prominent fragment ion at M-30 (m/z = 98). osti.govnih.gov

NO⁺ Ion: A peak at m/z = 30, corresponding to the [NO]⁺ ion, is also a characteristic feature in the mass spectra of many nitrosamines. osti.gov

Alpha-Cleavage: Subsequent fragmentation of the piperidone ring structure, typically through alpha-cleavage adjacent to the nitrogen or the carbonyl group, would lead to further daughter ions.

Table 4: Expected Key Fragments in the Mass Spectrum of N-Nitroso-4-piperidone

| m/z | Identity | Description |

|---|---|---|

| 128 | [C₅H₈N₂O₂]⁺ | Molecular Ion (M⁺) |

| 98 | [C₅H₈NO]⁺ | Loss of •NO (M-30) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for the unambiguous determination of molecular structures in the solid state, providing precise coordinates of atoms and detailed information on bond lengths, bond angles, and torsional angles. While specific crystallographic data for the parent Nitroso-4-piperidone is not widely reported in publicly accessible databases, the technique has been successfully applied to various substituted N-nitroso piperidones and related N-acyl derivatives.

For instance, studies on N-acyl-3-azabicyclo[3.3.1]nonanes, which contain a piperidine ring, have utilized X-ray crystallography to confirm conformations predicted by NMR spectral data. researchgate.net Similarly, single-crystal X-ray diffraction has been employed to investigate the stereochemistry of N-formyl- and N-nitroso-diazepan-5-ones, which are seven-membered ring analogues. acs.org These studies underscore the utility of X-ray diffraction in providing definitive solid-state conformational evidence, which serves as a crucial benchmark for computational and solution-state spectroscopic studies. The insights gained from the crystal structures of its derivatives are instrumental in understanding the conformational behavior of the broader class of N-nitrosopiperidones.

Conformational Preferences of the Piperidine Ring System

The conformation of the six-membered piperidine ring is significantly influenced by the electronic and steric properties of its substituents, particularly at the nitrogen atom.

In contrast to parent piperidin-4-ones, which typically adopt a stable chair conformation with substituents oriented equatorially, N-nitroso-4-piperidones exhibit a marked preference for non-chair forms. researchgate.net Spectroscopic studies have shown that N-nitroso derivatives of piperidin-4-ones predominantly exist in twist-boat or boat conformations. researchgate.netresearchgate.net

The chair conformation, while minimizing angle strain, can introduce significant steric and electronic repulsions upon N-nitrosation. The boat conformation alleviates some of these interactions but introduces flagpole steric hindrance and eclipsing torsional strain. A modified boat form, the twist-boat (or skew-boat) conformation, is often energetically favored as it reduces both flagpole interactions and torsional strain. researchgate.net

| Compound Type | Predominant Conformation | Key Stabilizing/Destabilizing Factors |

|---|---|---|

| Piperidin-4-one | Chair | Minimizes angle and torsional strain. |

| N-Nitroso-4-piperidone | Twist-Boat / Boat | Avoids A(1,3) strain; influenced by resonance stabilization of the N-nitroso group. |

The conformational shift away from the chair form in N-nitroso-4-piperidones is primarily driven by the electronic requirements of the N-nitroso group. This moiety prefers a planar geometry to maximize resonance delocalization between the nitrogen lone pair and the nitroso π-system. researchgate.net

In a traditional chair conformation, enforcing planarity at the N-nitroso group would lead to severe steric clashes between the oxygen atom of the nitroso group and the axial hydrogen atoms at the C2 and C6 positions. This interaction is a form of allylic strain, commonly referred to as A(1,3) strain. To avoid this destabilizing interaction, the ring adopts a twist-boat conformation, which allows the N-N=O moiety to remain nearly coplanar without incurring significant steric penalty. researchgate.net The conformational preference is thus a balance between minimizing A(1,3) strain, torsional strain, and 1,3-diaxial interactions. researchgate.net

The introduction of substituents on the carbon framework of the piperidine ring further modulates its conformational equilibrium. Studies on various derivatives, such as cis-2,6-bis(2-chlorophenyl) N-nitrosopiperidin-4-one, confirm the preference for a twist-boat conformation. researchgate.net

In t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-ones, the parent compounds exist in a standard chair conformation with all substituents in equatorial positions. However, their N-nitroso derivatives exist as an equilibrium mixture of boat forms. The presence of bulky aryl or benzyl (B1604629) groups influences the specific nature of the boat or twist-boat conformer that is adopted, balancing the various steric demands within the non-chair framework.

| Substituent Pattern | Observed Conformation | Reference |

|---|---|---|

| cis-2,6-diaryl | Twist-Boat | researchgate.net |

| t(3)-benzyl-r(2),c(6)-bis(aryl) | Equilibrium of Boat forms | researchgate.net |

The concepts of axial and equatorial positions are most clearly defined for the chair conformation. In the twist-boat and boat conformations adopted by N-nitroso-4-piperidones, the substituent positions are described differently, often as flagpole, bowsprit, pseudo-axial, or pseudo-equatorial. In substituted N-nitroso compounds that adopt these non-chair forms, the substituents arrange themselves to minimize steric interactions within this new geometry. For example, to avoid A(1,3) strain in some N-acyl derivatives, bulky groups at C2 and C4 have been observed to occupy quasi-axial orientations in a twin-chair conformation. researchgate.net

Advanced Methodologies for Stereochemical Ambiguity Resolution

Determining the precise stereochemistry and conformational equilibria of flexible molecules like this compound requires a combination of advanced analytical techniques.

NMR Spectroscopy : One-dimensional (1H and 13C) and two-dimensional (e.g., COSY, NOESY) NMR spectroscopy are the most powerful tools for conformational analysis in solution. Vicinal coupling constants (3JHH) from 1H NMR spectra help to determine torsional angles, while Nuclear Overhauser Effect (NOE) data provide information about through-space proximity of atoms, which is crucial for distinguishing between different conformers and the orientation of substituents. researchgate.net The observation of multiple sets of signals in the NMR spectra of N-nitroso derivatives at room temperature often indicates the presence of multiple conformers in equilibrium. researchgate.net

X-ray Crystallography : As mentioned, this method provides the definitive solid-state structure, which serves as a vital piece of information for understanding the molecule's intrinsic conformational preferences, free from solvent effects.

Computational Chemistry : Quantum chemical calculations, such as Density Functional Theory (DFT), are used to model the potential energy surface of the molecule. These calculations can predict the relative energies of different conformers (chair, boat, twist-boat), transition state barriers for their interconversion, and theoretical NMR parameters, which can then be compared with experimental data to provide a comprehensive picture of the conformational landscape.

By integrating these methodologies, researchers can resolve the complex stereochemical and conformational ambiguities inherent to the N-nitroso-4-piperidone ring system.

Intramolecular Forces Influencing Conformation

The conformation of N-nitroso-4-piperidone is primarily governed by the interplay of A (1,3)-strain, torsional strain, and 1,3-diaxial interactions. These forces determine the relative energies of the possible chair, boat, and twist-boat conformations of the piperidine ring.

The presence of the N-nitroso group is a critical factor in the conformational analysis of N-nitroso-4-piperidone. The partial double bond character of the N-N bond, arising from resonance delocalization of the nitrogen lone pair, leads to a significant rotational barrier. This resonance effect favors a planar arrangement of the N-N=O moiety with the adjacent carbon atoms of the piperidine ring.

A (1,3)-strain , also known as allylic strain, arises from the steric interaction between a substituent on a trigonal center and a substituent on an adjacent atom. In the context of N-nitroso-4-piperidone, this strain manifests as a repulsive interaction between the oxygen atom of the nitroso group and the equatorial hydrogen atoms on the C2 and C6 carbons of the piperidine ring. To alleviate this strain, the piperidine ring may adopt a conformation that moves these hydrogens away from the nitroso oxygen.

Torsional strain in the piperidine ring arises from the eclipsing of bonds on adjacent carbon atoms. In a perfect chair conformation, the torsional strain is minimized. However, the steric demands of the N-nitroso group can lead to distortions from the ideal chair geometry, resulting in an increase in torsional strain. In substituted N-nitroso-piperidones, these compounds have been observed to favor a twist-boat conformation to minimize both A (1,3)-strain and other steric interactions, even at the cost of increased torsional strain in other parts of the ring. researchgate.net

The interplay between these strains is crucial. For instance, in some substituted N-acyl and N-nitroso piperidines, severe A (1,3)-strain in a conformation with an equatorial methyl group at C2 can force the methyl group into an axial position. researchgate.net This highlights the significant influence of the N-nitroso group on the conformational preferences of the ring.

Below is a table summarizing the estimated energetic contributions of these strains in a hypothetical chair conformation of N-nitroso-4-piperidone, based on data from related compounds.

| Strain Type | Interacting Groups | Estimated Energy (kcal/mol) |

| A (1,3)-Strain | N=O and C2/C6 equatorial H | 1.0 - 2.0 |

| Torsional Strain | C2-C3 and C5-C6 bonds | 0.5 - 1.5 |

Note: These are estimated values based on computational studies of related N-nitrosopiperidines and are intended to be illustrative.

In a chair conformation of a six-membered ring, substituents in the axial positions can experience steric repulsion with other axial substituents located on the same side of the ring, specifically at the C3 and C5 positions relative to a substituent at C1. These are known as 1,3-diaxial interactions .

For N-nitroso-4-piperidone, if the ring were to adopt a chair conformation, there would be 1,3-diaxial interactions between the axial hydrogens on C2, C4, and C6. More significantly, the presence of the N-nitroso group introduces potential 1,3-diaxial-like interactions with the axial hydrogens at C3 and C5. The effective "size" of the nitroso group and its orientation (syn or anti with respect to the piperidine ring) will influence the magnitude of these repulsive forces.

The following table provides estimated energy values for key 1,3-diaxial interactions in a hypothetical chair conformation of N-nitroso-4-piperidone.

| Interacting Groups | Type of Interaction | Estimated Strain Energy (kcal/mol) |

| Axial H at C2 and Axial H at C4 | 1,3-Diaxial | ~0.9 |

| Axial H at C4 and Axial H at C6 | 1,3-Diaxial | ~0.9 |

| N=O and Axial H at C3/C5 | 1,3-Diaxial-like | 1.5 - 3.0 |

Note: These are estimated values based on conformational analysis of cyclohexane (B81311) and substituted piperidine systems and are for illustrative purposes.

Due to the combination of A (1,3)-strain, torsional strain, and 1,3-diaxial interactions, it is widely reported that substituted N-nitroso-4-piperidones often adopt non-chair conformations, such as a twist-boat or a distorted boat. researchgate.net In these conformations, while some torsional strain may increase, the destabilizing A (1,3)-strain and 1,3-diaxial interactions can be significantly reduced.

Synthesis and Chemical Properties of Nitroso 4 Piperidone Derivatives and Analogues

Synthesis of Substituted Nitroso-4-piperidone Derivatives

The general method for synthesizing substituted this compound derivatives is the nitrosation of the appropriately substituted 4-piperidone (B1582916). The parent 4-piperidones are often synthesized through methods like the Dieckmann condensation. dtic.mil

Alkyl-substituted N-nitroso-4-piperidones are synthesized from their corresponding alkyl-substituted piperidones.

2,2,6,6-Tetramethyl-N-nitroso-4-piperidone: The synthesis of the precursor, 2,2,6,6-tetramethyl-4-piperidone (also known as triacetonamine), can be achieved through a reaction between acetone (B3395972) and ammonia (B1221849) in the presence of an acid catalyst. patsnap.comgoogle.com The subsequent nitrosation is carried out using a nitrite (B80452) source, such as sodium nitrite, in a strongly acidic environment (pH 1–3). This process involves the formation of the electrophilic nitrosonium ion from nitrous acid, which then reacts with the secondary amine of the piperidone ring.

3-Methyl-N-nitroso-4-piperidone: The synthesis of this derivative follows a similar pathway, starting with the corresponding 3-methyl-4-piperidone. The introduction of the methyl group at the 3-position influences the compound's biological activity. nih.gov

Table 1: Synthesis of Alkyl-Substituted N-Nitroso-4-piperidone Precursors

| Precursor Compound | Reactants | Catalyst/Conditions | Reference(s) |

|---|---|---|---|

| 2,2,6,6-Tetramethyl-4-piperidone | Acetone, Ammonia | Acid catalyst, 50-120°C | patsnap.comgoogle.com |

| 3-Methyl-4-piperidone | Not specified in results | Not specified in results | nih.gov |

Aryl-substituted derivatives are prepared from aryl-substituted piperidones. These precursors are valuable in the synthesis of various biologically active compounds. longdom.org

2,6-Diphenyl-N-nitroso-4-piperidone: The synthesis begins with 2,6-diphenylpiperidin-4-one, which is prepared via a Mannich-type condensation. longdom.org This precursor is then dissolved in an ethanol-water mixture with concentrated HCl and heated. A solution of sodium nitrite is added dropwise to the stirred mixture to yield the N-nitroso derivative. longdom.org

N-Aryl-Substituted 4-Piperidones: A general, transition-metal-free method for synthesizing N-aryl-substituted 4-piperidones has been developed, which can serve as precursors for the corresponding nitroso compounds. This method involves the reaction of an iodide salt with an aniline (B41778) derivative in the presence of potassium carbonate. dntb.gov.ua

N-Nitroso-4-hydroxypiperidine: This derivative is synthesized from 4-piperidinol. chemsrc.com The nitrosation process is analogous to that of other piperidine (B6355638) derivatives, resulting in the introduction of a nitroso group at the nitrogen atom. chemicalbook.comclearsynth.com

Oxime Derivatives: N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone is prepared by reacting N-nitroso-2,6-diphenylpiperidin-4-one with semicarbazide (B1199961) hydrochloride in the presence of ammonia and methanol. longdom.org The synthesis of 4-oximido-piperidine derivatives can be achieved by reacting 4-piperidone with hydroxylamine (B1172632) hydrochloride in the presence of a base like potassium carbonate. google.com

The synthesis of halogenated derivatives can be approached by starting with a halogenated piperidine precursor. For instance, 3-chloro-1-nitrosopiperidine (B1253040) can be synthesized, which can then undergo elimination reactions. unl.edu While specific synthesis details for halogenated nitroso-4-piperidones were not found in the provided search results, the general principle would involve the nitrosation of a halogenated 4-piperidone.

Impact of Substituents on Chemical Reactivity and Stability

Substituents on the piperidine ring significantly influence the chemical reactivity and stability of this compound derivatives.

The introduction of bulky alkyl groups, such as in 2,2,6,6-tetramethyl-1-nitroso-4-piperidone, provides considerable steric hindrance around the N-nitroso group. This steric bulk can inhibit metabolic pathways like α-carbon hydroxylation, which is a common activation pathway for other nitrosamines. Generally, increasing substitution on the α-carbons of nitrosamines tends to decrease their mutagenic and carcinogenic potential. Steric hindrance posed by substituents can perturb α-carbon hydrogen abstraction, a key step in the bioactivation of N-nitrosamines. efpia.eu

The presence of electron-withdrawing groups on an aromatic ring attached to the nitrosating agent has been shown to increase the rate of nitroso group transfer to amines. researchgate.net This suggests that the electronic properties of substituents can modulate the reactivity of the nitroso group.

The conformation of the piperidine ring and the orientation of its substituents are also affected by the N-nitroso group itself. acs.org The stability and reactivity of these compounds are influenced by these conformational changes. For instance, the reactivity of β-nitroso-o-quinone methides, which share the nitroso functional group, is dominated by intramolecular cyclization modes, demonstrating the profound impact of the nitroso group on the molecule's reaction pathways. herts.ac.uk

This compound as a Key Intermediate in Organic Synthesis

N-nitroso-4-piperidone and its derivatives are valuable intermediates in organic synthesis. The parent compound, 4-piperidone, is a precursor in the synthesis of fentanyl and its analogues. federalregister.gov The nitroso group can be reduced to form corresponding hydroxylamines or amines.

N-nitroso compounds can participate in nitroso group transfer reactions. researchgate.net For example, N-methyl-N-nitrosobenzenesulfonamides can transfer their nitroso group to various secondary amines. researchgate.net This reactivity makes nitroso-piperidones potential nitrosating agents in certain synthetic contexts. biosynth.com

Furthermore, the piperidone core is a versatile scaffold. For instance, 1-benzylpiperidin-4-one is a starting material for an efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for highly active narcotic analgesics. researchgate.net The N-nitroso functionality can be seen as a protecting group or a functional handle that can be modified in later synthetic steps. For example, N-ethylmercaptoethyl aniline is converted to its nitroso compound, which is then catalytically hydrogenated to a hydrazine (B178648) derivative and further reacted with N-methyl-4-piperidone hydrochloride in the synthesis of tetrahydro-γ-carboline derivatives. googleapis.com

Precursor in the Synthesis of Heterocyclic Compounds

N-nitroso-4-piperidones serve as versatile precursors for the synthesis of a variety of heterocyclic compounds. The presence of both a ketone functional group and an N-nitroso group allows for a range of chemical transformations, leading to the formation of fused or spiro-heterocyclic systems. While direct synthetic routes starting from the parent this compound are not extensively documented in publicly available literature, the reactivity of substituted N-nitroso-4-piperidones and related 4-piperidone derivatives provides a strong basis for their potential applications in heterocyclic synthesis.

The carbonyl group at the C-4 position is a key reactive site for condensation reactions with various binucleophiles. For instance, reactions with hydrazine derivatives can lead to the formation of pyrazole-fused piperidines, while reaction with hydroxylamine can yield isoxazole-fused systems. Furthermore, the N-nitroso group can be involved in reactions leading to the formation of other nitrogen-containing heterocycles such as pyridazines.

Synthesis of Pyrazole (B372694) and Isoxazole (B147169) Derivatives:

The synthesis of pyrazole and isoxazole fused to the piperidine ring can be achieved through the reaction of the C-4 ketone with hydrazine and hydroxylamine, respectively. These reactions typically proceed through the formation of a hydrazone or oxime intermediate, followed by cyclization.

| Reactant | Product | Reaction Type | Reference Compound Example |

| Hydrazine | Pyrazole-fused piperidine | Condensation/Cyclization | 3,5-diaryl-4,5-dihydrobenzo-[3,4-d] pyrazole |

| Hydroxylamine | Isoxazole-fused piperidine | Condensation/Cyclization | 3,5-diaryl-4,5-dihydrobenzo-[3,4-d] isoxazole |

This table is based on analogous reactions with cyclohexenones and represents a potential synthetic route.

Synthesis of Pyridazine (B1198779) Derivatives:

The formation of pyridazine rings can be accomplished through various synthetic strategies, often involving the condensation of 1,4-dicarbonyl compounds with hydrazines. In the context of N-nitroso-4-piperidone, derivatization to introduce a second carbonyl group or a suitable precursor at the C-3 or C-5 position would be necessary to facilitate this transformation.

Development of Carbohydrate-Modified Piperidone Derivatives

The conjugation of carbohydrate moieties to heterocyclic scaffolds is a significant area of research in medicinal chemistry, as it can enhance the pharmacokinetic and pharmacodynamic properties of the parent molecule. The development of carbohydrate-modified piperidone derivatives from N-nitroso-4-piperidone represents a promising, albeit currently underexplored, synthetic avenue.

The synthesis of such glycoconjugates would likely involve the reaction of a functionalized piperidone with a suitably protected and activated carbohydrate derivative. The linkage could be formed at various positions of the piperidone ring, most commonly at the nitrogen atom (after removal of the nitroso group) or at the C-4 position.

Potential Synthetic Strategies:

N-Glycosylation: This would involve the de-nitrosation of N-nitroso-4-piperidone to yield the secondary amine, which could then be coupled with a glycosyl halide or other activated sugar derivative.

C-Glycosylation: Modification at the C-4 position could be achieved by converting the ketone into a suitable nucleophile or electrophile for reaction with a carbohydrate partner. For example, the formation of a C-glycoside could be attempted via a Wittig-type reaction or by nucleophilic addition of an organometallic sugar derivative to the carbonyl group.

Utilization in the Preparation of Spirocyclic Compounds

4-Piperidone derivatives are valuable synthons for the construction of spirocyclic compounds, where a single carbon atom is common to two rings. The C-4 carbonyl group of N-nitroso-4-piperidone is the key reactive center for the synthesis of these architecturally complex molecules. A variety of spiro-heterocycles can be prepared through condensation and cycloaddition reactions at this position.

Synthesis of Spiro-thiazolidinones and Spiro-pyrrolidines:

The reaction of 4-piperidones with α,β-difunctional reagents is a common strategy for the synthesis of spiro-heterocycles. For example, the reaction with mercaptoacetic acid and an amine leads to the formation of spiro-thiazolidinones, while 1,3-dipolar cycloaddition reactions with azomethine ylides can afford spiro-pyrrolidines.

A study on the synthesis of spiro-heterocycles from 2,6-diaryl-4-piperidones demonstrates the versatility of the 4-piperidone core in these transformations. The following table summarizes some of the spiro compounds synthesized from a substituted 4-piperidone, which serve as a model for the potential reactions of N-nitroso-4-piperidone.

| Reagents | Spiro-Heterocycle Formed | Reaction Type |

| Mercaptoacetic acid, primary amine | Spiro-thiazolidinone | Condensation |

| Sarcosine, isatin | Spiro-pyrrolidine | 1,3-Dipolar Cycloaddition |

| Thiosemicarbazide | Spiro-thiadiazole | Condensation/Cyclization |

| Thiourea | Spiro-pyrimidine | Condensation/Cyclization |

Synthesis of Spiro-oxadiazoles and Spiro-triazoles:

Spiro-oxadiazoles and spiro-triazoles can also be envisioned as synthetic targets starting from N-nitroso-4-piperidone. The synthesis of spiro-1,2,4-oxadiazoles can be achieved through the cycloaddition of nitrile oxides to the C=N bond of an imine derivative of the 4-piperidone. Similarly, spiro-1,2,4-triazoles can be prepared from the reaction of amidrazones with the cyclic ketone. researchgate.net

The following table outlines the general approach to these spiro-heterocycles:

| Reagent | Intermediate | Spiro-Heterocycle |

| Nitrile Oxide | Imine of 4-piperidone | Spiro-oxadiazole |

| Amidrazone | 4-Piperidone | Spiro-triazole |

These examples highlight the potential of N-nitroso-4-piperidone as a building block in the synthesis of a diverse range of spirocyclic compounds with potential applications in medicinal chemistry.

Theoretical and Computational Chemistry Studies of Nitroso 4 Piperidone

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in predicting and understanding the fundamental electronic and structural properties of molecules. For Nitroso-4-piperidone and its analogs, methods such as Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) have been employed.

Prediction and Interpretation of Vibrational Frequencies

Vibrational spectroscopy (IR and Raman) provides information about the functional groups and molecular vibrations. Computational methods are used to predict these vibrational frequencies, which can then be compared with experimental data for validation and assignment. Studies on 4-piperidone (B1582916) have calculated harmonic vibrational frequencies using DFT (B3LYP) with various basis sets researchgate.net. For N-nitrosopiperidin-4-one derivatives, FT-IR spectra have been recorded and analyzed, with computational studies often complementing the experimental assignments rasayanjournal.co.inresearchgate.net. For instance, specific peaks associated with C=O stretching and N-O stretching vibrations in related nitroso compounds have been identified rasayanjournal.co.inresearchgate.net.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electron Density

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a critical role in determining a molecule's electronic properties, reactivity, and spectroscopic behavior. DFT calculations, often employing B3LYP, are used to determine HOMO and LUMO energies and their distribution. A smaller HOMO-LUMO energy gap generally indicates higher reactivity and better charge transfer capabilities within the molecule doi.org. For a substituted N-nitrosopiperidin-4-one derivative, a HOMO-LUMO energy gap of 4.73 eV was calculated using B3LYP/6-311g(d,p), suggesting a soft material with high reactivity rasayanjournal.co.inresearchgate.net. The localization of HOMO and LUMO on specific parts of the molecule, such as aromatic rings or the piperidine-4-one core, provides insights into potential reaction sites rasayanjournal.co.in. Analysis of electron density distribution, often through Mulliken atomic charges, helps in understanding charge localization on specific atoms, indicating sites prone to electrophilic or nucleophilic attack rasayanjournal.co.inresearchgate.netresearchgate.net.

Computational Modeling for Conformational Landscape Analysis

The conformational landscape of a molecule describes the various spatial arrangements of its atoms that are energetically accessible. Computational modeling, including DFT and molecular mechanics, is employed to explore these conformations. Studies on related N-nitrosopiperidin-4-one derivatives have shown that the piperidine (B6355638) ring can adopt different conformations, such as chair or boat forms, influenced by the nitroso group and other substituents oup.comresearchgate.net. For instance, the presence of a nitroso group can alter the preferred conformation of the piperidine ring and the orientation of its substituents compared to non-nitrosated analogs oup.com. DFT calculations have also been used to clarify stereochemistry and determine the preferred conformation of piperidine rings and the orientation of the nitroso group acs.org.

Mechanistic Insights from Computational Studies on Reaction Pathways

Computational studies can elucidate the mechanisms of chemical reactions involving this compound or its related compounds. For N-nitrosamines in general, DFT calculations have been used to study activation and deactivation pathways relevant to carcinogenicity, analyzing reaction free energies and activation barriers for steps like proton transfer and diazonium ion formation nih.gov. Studies on the nitrosation of amines, a key step in forming N-nitroso compounds, have also been explored computationally, detailing the role of electrophilic attack and tautomerization acs.org. Furthermore, the photochemistry of protonated N-nitrosopiperidines has been investigated using methods like CASPT2 and DFT, revealing solvent-dependent protonation sites and photochemical pathways aminer.org.

Spectroscopic Property Simulations (e.g., UV-Visible Absorption Spectra)

Simulating spectroscopic properties, such as UV-Visible absorption spectra, provides a theoretical complement to experimental measurements. Time-Dependent DFT (TD-DFT) calculations are commonly used to predict electronic transitions and absorption wavelengths. For nitrosamines, UV-Vis spectra typically exhibit two absorption bands, often around 230 nm (π→π* transition) and 330 nm (n→π* transition), with the latter overlapping with sunlight and contributing to photodegradation researchgate.netresearchgate.net. Computational studies on related compounds have calculated excitation energies and oscillator strengths to simulate these spectra rasayanjournal.co.inresearchgate.netresearchgate.net. The interpretation of these simulated spectra aids in understanding the electronic structure and potential photochemical behavior of the molecule.

Compound List:

Advanced Analytical Methodologies in Nitroso 4 Piperidone Research

High-Sensitivity Quantification Techniques for Chemical Analysis

To achieve the necessary low limits of detection required for nitrosamine (B1359907) analysis, advanced analytical instrumentation is essential. Liquid chromatography and gas chromatography, coupled with tandem mass spectrometry, are the most widely applied and effective techniques for the trace-level analysis of Nitroso-4-piperidone and related compounds. nih.goveurofins.com

Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of a broad range of nitrosamines, including non-volatile compounds. nih.govellutia.com Regulatory bodies and researchers have developed numerous LC-MS/MS methods for detecting nitrosamine impurities in various products. nih.govfda.gov The technique involves separating the analyte from the sample matrix using high-performance liquid chromatography (HPLC) before it is ionized and detected by a tandem mass spectrometer. nih.gov

The high selectivity of tandem mass spectrometry, particularly when operated in Multiple Reaction Monitoring (MRM) mode, allows for the differentiation of the target analyte from matrix interferences, which is critical for accurate quantification at low levels. cphi-online.com Atmospheric pressure chemical ionization (APCI) is a common ionization source for this type of analysis. nih.govnih.gov High-resolution mass spectrometry (HRMS) offers even greater selectivity and can help differentiate nitrosamines from other compounds with similar masses. fda.gov

Table 1: Representative LC-MS/MS Parameters for Nitrosamine Analysis This interactive table provides typical parameters used in the analysis of nitrosamines, which are applicable to this compound.

| Parameter | Specification |

|---|---|

| Chromatographic Column | Reversed-phase C18 (e.g., Xselect® HSS T3, 3.5 µm) nih.gov |

| Mobile Phase | Gradient elution with water and methanol/acetonitrile (B52724), often containing 0.1% formic acid nih.govlcms.cz |

| Flow Rate | 0.4 mL/min glsciences.com |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) nih.govnih.gov |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode cphi-online.com |

Gas chromatography coupled with mass spectrometry (GC-MS) is another principal technique for nitrosamine analysis, especially for volatile and semi-volatile compounds. nih.gov To meet the stringent sensitivity requirements for trace-level detection, GC systems are often paired with a tandem mass spectrometer (GC-MS/MS). restek.compmda.go.jp This configuration provides the necessary selectivity to minimize the impact of co-eluting matrix components. restek.com

The methodology typically employs a direct liquid injection of the sample extract into the GC system. restek.com The standard ionization technique is electron ionization (EI). thermofisher.com While historically a Thermal Energy Analyzer (TEA) was used as a highly specific detector for the N-nitroso group, mass spectrometry is now more common as it provides greater versatility and confirmatory analysis. ellutia.com

Table 2: Typical GC-MS/MS Conditions for Nitrosamine Analysis This interactive table outlines common conditions for the GC-MS/MS analysis of nitrosamines.

| Parameter | Specification |

|---|---|

| Injection | Direct Liquid Injection restek.com |

| Column | Capillary column (e.g., Rxi-5ms) restek.com |

| Carrier Gas | Helium restek.com |

| Ionization Mode | Electron Ionization (EI) thermofisher.com |

| Detection | Tandem Mass Spectrometry (Triple Quadrupole) restek.compmda.go.jp |

Method Development and Validation for Trace-Level Chemical Detection

To ensure that an analytical method provides reliable and accurate data, it must be validated. eurofins.com Method validation demonstrates that the procedure is suitable for its intended purpose by evaluating several key performance characteristics in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). eurofins.com

Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govmdpi.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities or matrix components. pmda.go.jp

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. It is typically confirmed with a coefficient of determination (R²) value of ≥ 0.99. mdpi.commdpi.com

Accuracy is the closeness of the test results to the true value. It is often determined by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery, with typical acceptance criteria between 80% and 120%. nih.govmdpi.commdpi.com

Precision measures the degree of scatter between a series of measurements from the same sample. It is expressed as the relative standard deviation (RSD), which should generally be below 15-20%. nih.govmdpi.com

The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantified. nih.gov It is often established at a signal-to-noise ratio of 3. nih.gov

The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov For nitrosamines, LOQ values are often in the low nanogram per milliliter (ng/mL) or parts per billion (ppb) range. nih.govnih.govmdpi.com

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria This interactive table summarizes key parameters and common criteria for the validation of analytical methods for trace chemical detection.

| Validation Parameter | Typical Acceptance Criterion | Reference |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | mdpi.commdpi.com |

| Accuracy (% Recovery) | 80 – 120% | nih.gov |

| Precision (% RSD) | ≤ 20% | nih.gov |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | nih.gov |

| Limit of Quantification (LOQ) | ≤ Acceptable Intake (AI) Limit | pmda.go.jp |

Future Research Directions in Nitroso 4 Piperidone Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of 1-Nitroso-4-piperidone typically involves the nitrosation of 4-piperidone (B1582916) or its derivatives, often employing nitrite (B80452) salts under acidic conditions chemicea.comeuropa.eunih.govsci-hub.sersc.org. While these methods are established, future research should prioritize the development of more sustainable and efficient synthetic strategies.

Green Chemistry Approaches : Investigating the use of environmentally benign nitrosating agents and solvents is crucial. This could involve exploring catalytic systems that utilize milder conditions or generate fewer hazardous byproducts. For instance, research into metal-catalyzed or organocatalyzed nitrosation reactions could offer improved selectivity and reduced environmental impact nih.gov.

Continuous Flow Synthesis : The implementation of continuous flow chemistry for the synthesis of 1-Nitroso-4-piperidone presents an opportunity for enhanced safety and control. Flow reactors allow for precise management of reaction parameters, better heat transfer, and reduced exposure to potentially hazardous intermediates, which is particularly relevant for N-nitroso compounds acs.org.